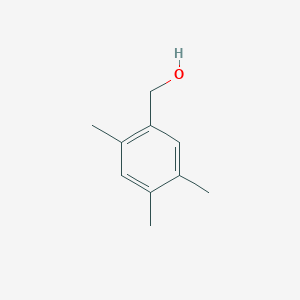

2,4,5-Trimethylbenzyl alcohol

Description

Historical Context and Evolution of Research on Trimethylbenzyl Alcohols

The study of trimethylbenzyl alcohols is rooted in the broader historical development of organic chemistry, particularly the exploration of electrophilic aromatic substitution reactions like the Friedel-Crafts reaction, which provided pathways to synthesize substituted aromatic compounds. wikipedia.orgbeilstein-journals.org Early research often focused on the synthesis and characterization of various isomers of trimethylbenzene and their derivatives.

A notable point in the history of trimethylbenzyl alcohol research is the work on the synthesis of its isomers. For instance, research on the synthesis of 2,3,6-trimethylbenzyl alcohol revealed that it can form a eutectic mixture with 2,4,5-trimethylbenzyl alcohol, highlighting the challenges and intricacies of isomeric separation and characterization in the early days of spectroscopic analysis. rsc.org The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, has been pivotal in accurately identifying and differentiating between the various trimethylbenzyl alcohol isomers. nih.govspectrabase.comnih.gov

Significance of this compound within Aromatic Alcohol Chemistry Research

The significance of this compound in aromatic alcohol chemistry stems from several key aspects. Aromatic alcohols, in general, are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, fragrances, and polymers. rsc.orgresearchgate.net The specific substitution pattern of the 2,4,5-isomer influences its electronic and steric properties, which in turn dictates its reactivity and potential applications.

One of the most prominent areas where this compound has shown considerable promise is in the field of photocatalysis. Current time information in Bangalore, IN.cymitquimica.com It has been demonstrated to act as an efficient photocatalyst and as a sensitizer (B1316253) in UV irradiation processes. Current time information in Bangalore, IN.cymitquimica.com For example, it can be used in the radical oxidation of toluene (B28343) to benzaldehyde (B42025) and in the production of oxiranes from ethylene (B1197577) oxide and oxygen. Current time information in Bangalore, IN.cymitquimica.com This photocatalytic activity is attributed to its ability to form radical anion radicals upon irradiation. cymitquimica.com The presence of electron-donating methyl groups on the benzene (B151609) ring likely plays a crucial role in its photocatalytic mechanism. nih.gov

Furthermore, its natural occurrence in plants like Mangifera indica (mango) suggests potential roles in biological systems and opens avenues for research in natural product chemistry. nih.gov

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research on this compound and related aromatic alcohols is focused on expanding their synthetic utility and understanding the nuances of their reactivity. A key frontier is the development of more efficient and selective catalytic systems for the functionalization of aromatic alcohols. rsc.orgresearchgate.net This includes the design of novel catalysts for C-H and C-C bond activation, allowing for the synthesis of complex molecules from simple precursors.

The photocatalytic properties of this compound continue to be an active area of investigation. While its potential has been demonstrated, several unresolved questions remain. A deeper understanding of the photocatalytic mechanism at a molecular level is needed. For instance, the exact nature of the reactive intermediates and the factors governing the efficiency and selectivity of the photocatalytic reactions are not fully elucidated. nih.govresearchgate.net Elucidating these mechanisms could lead to the design of more robust and targeted photocatalytic systems.

Another area of interest lies in the comparative studies of different trimethylbenzyl alcohol isomers. Understanding how the specific placement of the methyl groups on the aromatic ring influences properties such as reactivity, photocatalytic activity, and biological interactions is a key question that could unlock new applications for these isomers. chemrxiv.orgrsc.org

Overarching Methodological Approaches in this compound Research

The investigation of this compound employs a range of established and modern chemical methodologies.

Synthesis: The synthesis of this compound and its derivatives often involves classical organic reactions. The Friedel-Crafts reaction, for example, can be used to introduce the trimethylphenyl moiety. wikipedia.orgbeilstein-journals.orgethz.ch Another common synthetic route is the Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the alcohol. khanacademy.orgorganicchemistrytutor.comyoutube.com

Characterization: A suite of spectroscopic techniques is essential for the characterization of this compound and for differentiating it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and environment of the protons and carbon atoms. nih.govspectrabase.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the hydroxyl (-OH) group. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly useful for the separation and identification of isomers in complex mixtures. nih.gov

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in understanding the properties and reactivity of molecules like this compound. pleiades.onlineresearchgate.net These methods can be used to predict molecular structures, electronic properties, and reaction mechanisms, providing valuable insights that complement experimental findings.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4393-05-9 | nih.govrsc.orgnih.gov |

| Molecular Formula | C₁₀H₁₄O | Current time information in Bangalore, IN.cymitquimica.comnih.gov |

| Molecular Weight | 150.22 g/mol | Current time information in Bangalore, IN.cymitquimica.comnih.gov |

| Appearance | Powder | Current time information in Bangalore, IN.cymitquimica.com |

| Melting Point | 83.00 °C | pleiades.online |

| Boiling Point | 235.10 °C | pleiades.online |

| Flash Point | 105.90 °C | pleiades.online |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic, methyl, and hydroxymethyl protons. | nih.govspectrabase.com |

| ¹³C NMR | Resonances for aromatic, methyl, and hydroxymethyl carbons. | nih.govnih.gov |

| Mass Spectrometry | Molecular ion peak at m/z 150, with characteristic fragmentation peaks at m/z 132 and 91. | nih.gov |

| IR Spectroscopy | Characteristic absorption bands for O-H and C-O stretching vibrations. | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDQBJLOOLNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342643 | |

| Record name | 2,4,5-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-05-9 | |

| Record name | 2,4,5-Trimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways of 2,4,5 Trimethylbenzyl Alcohol

Established Synthetic Routes to 2,4,5-Trimethylbenzyl Alcohol

The preparation of this compound is rooted in several well-established synthetic strategies. These routes can be broadly categorized into those starting from alkyl-substituted aromatic compounds and those employing electrosynthesis.

Synthesis from Alkyl-Substituted Aromatic Precursors

A primary approach to synthesizing this compound involves the chemical modification of readily available alkyl-substituted aromatic hydrocarbons, such as trimethylbenzene and its derivatives.

The direct oxidation of the methyl group on the aromatic ring of 1,2,4-trimethylbenzene (B165218) (pseudocumene) to a hydroxymethyl group presents a direct pathway to this compound. However, controlling the oxidation to prevent the formation of the corresponding aldehyde or carboxylic acid is a significant challenge. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the formation of carboxylic acids.

Recent advancements have demonstrated the selective synthesis of benzylic alcohols from alkylated benzenes. One such method employs bis(methanesulfonyl) peroxide as an oxidant, which allows for the selective mono-oxidation of alkylated benzenes to their benzylic mesylates. These intermediates can then be hydrolyzed to the desired benzylic alcohols. This approach offers high functional group tolerance and broad substrate scope. While this method has been demonstrated for a variety of alkylated benzenes, its specific application to 1,2,4-trimethylbenzene to yield this compound follows the same mechanistic principles. The reaction proceeds via a proton-coupled electron transfer (PCET) mechanism, which is believed to be responsible for the observed selectivity for monooxygenation.

| Oxidation Method | Oxidant | Intermediate | Final Product |

| Selective Oxidation | Bis(methanesulfonyl) peroxide | Benzylic mesylate | Benzylic alcohol |

The formation of benzyl (B1604629) alcohol derivatives as byproducts during the nitration of polymethylbenzenes has been observed under specific conditions. While the primary reaction in nitration is the introduction of a nitro group onto the aromatic ring, side-chain reactions can also occur. In the nitration of durene (1,2,4,5-tetramethylbenzene) using a solution of 90% nitric acid in acetonitrile, the formation of side-chain oxidation products has been reported. google.com Although not the primary product, the reaction mixture was found to contain compounds resulting from the oxidation of the methyl groups. google.com This suggests that under certain nitrating conditions, a methyl group of a polymethylbenzene, such as a dinitrotetramethylbenzene, could be oxidized to a hydroxymethyl group, leading to the formation of a benzyl alcohol derivative as a minor byproduct. The exact mechanism for this side-chain oxidation during nitration is not fully elucidated but may involve radical intermediates.

A more conventional and widely used method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,4,5-trimethylbenzaldehyde (B1202114). This transformation can be efficiently achieved using various reducing agents, with metal hydrides being particularly common.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily converts aldehydes to primary alcohols. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the corresponding alcohol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used for this transformation; however, it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents.

For trimethylbenzaldehyde isomers that lack α-hydrogens, the Cannizzaro reaction provides an alternative route. This reaction involves the base-induced disproportionation of two molecules of an aldehyde to yield a primary alcohol and a carboxylic acid. When a trimethylbenzaldehyde is treated with a strong base, such as sodium hydroxide, one molecule is reduced to the corresponding trimethylbenzyl alcohol, while the other is oxidized to trimethylbenzoic acid.

| Reducing Agent | Substrate | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 2,4,5-Trimethylbenzaldehyde | This compound | Mild, selective, used in protic solvents |

| Lithium Aluminum Hydride (LiAlH₄) | 2,4,5-Trimethylbenzaldehyde | This compound | Powerful, less selective, requires anhydrous conditions |

| Sodium Hydroxide (NaOH) | Trimethylbenzaldehyde isomer | Trimethylbenzyl alcohol & Trimethylbenzoic acid | Cannizzaro reaction for isomers without α-hydrogens |

Electrosynthetic Approaches to Benzylic Alcohol Formation

Electrosynthesis offers a green and sustainable alternative to conventional chemical methods for the formation of benzylic alcohols. These methods utilize electrical current to drive chemical reactions, often avoiding the need for harsh reagents.

The anodic oxidation of methyl-substituted aromatic compounds can lead to the formation of benzylic alcohols. This process involves the direct or indirect oxidation of the substrate at the anode of an electrochemical cell. In the direct mechanism, the aromatic compound is oxidized at the anode surface, generating a radical cation. This intermediate can then undergo further reactions, such as deprotonation of a benzylic C-H bond followed by reaction with water or another nucleophile to form the benzyl alcohol.

Indirect electrochemical oxidation involves the use of a mediator. In this approach, a redox-active species is oxidized at the anode, and this oxidized mediator then reacts with the methyl-substituted aromatic substrate in the bulk solution to effect the desired oxidation. This can offer greater control and selectivity compared to direct oxidation.

A convergent paired electrochemical approach has also been developed for the direct hydroxylarylation of unactivated benzylic carbons. This method allows for the direct functionalization of benzylic C(sp³)–H bonds under mild, open-air conditions without the need for external catalysts or mediators. The key step in this process is the formation of ketyl radicals, which are generated from the oxidation of benzylic alcohols derived from the direct functionalization of C(sp³)–H bonds. This versatile protocol provides a convenient route to sterically hindered alcohols from readily available alkylbenzenes.

Chemical Transformations and Reaction Mechanisms of this compound

The chemical reactivity of this compound is primarily centered around its hydroxyl group and the substituted aromatic ring. These functionalities allow for a variety of transformations, including oxidation, reduction, and substitution reactions, leading to a range of valuable chemical derivatives.

Oxidation Reactions and Product Derivatization

The oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

The selective oxidation of this compound to its aldehyde derivative, 2,4,5-trimethylbenzaldehyde, also known as duryl aldehyde, is a key transformation. chemicalbook.comnih.gov Various methods have been developed for the oxidation of benzyl alcohols to aldehydes, often employing mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.org

Common reagents for this conversion include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and other methods such as the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. libretexts.orgyoutube.com More contemporary and environmentally benign approaches utilize photocatalytic methods. For instance, Eosin Y can catalyze the aerobic oxidation of benzyl alcohols to aldehydes using molecular oxygen as the oxidant under visible light irradiation. organic-chemistry.org Transition metal complexes, such as those involving nickel, have also been shown to be effective catalysts for the oxidation of benzyl alcohol to benzaldehyde (B42025), often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). dergipark.org.tr

Table 1: Selected Methods for the Oxidation of Benzyl Alcohols to Aldehydes

| Oxidizing System | Description |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that typically stops the oxidation of primary alcohols at the aldehyde stage. youtube.com |

| Swern Oxidation (DMSO, oxalyl chloride) | A widely used method that converts primary alcohols to aldehydes under mild conditions. libretexts.org |

| Eosin Y/Visible Light/O₂ | A metal-free, green photocatalytic method for selective oxidation. organic-chemistry.org |

| Ni(II) complex/TBHP | A transition metal-catalyzed oxidation that can efficiently convert benzyl alcohol to benzaldehyde. dergipark.org.tr |

Further oxidation of this compound, or the intermediate duryl aldehyde, leads to the formation of 2,4,5-trimethylbenzoic acid. Stronger oxidizing agents are typically required for this transformation. youtube.com

Classical methods for the oxidation of primary alcohols to carboxylic acids often involve reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the latter being prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. libretexts.orgyoutube.comlibretexts.org To ensure the reaction proceeds to the carboxylic acid, an excess of the oxidizing agent and heating under reflux are often employed. libretexts.org

More modern and selective methods have also been developed. A two-step, one-pot procedure involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation with sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO₂) can efficiently convert a wide range of primary alcohols to carboxylic acids under mild conditions. nih.gov This method is compatible with various sensitive functional groups. nih.gov Another approach merges a copper-catalyzed aerobic oxidation with a subsequent chlorite oxidation to achieve the same transformation. semanticscholar.org Additionally, catalytic amounts of bismuth(III) oxide with aqueous tert-butyl hydroperoxide can also facilitate this conversion under ambient and green conditions. organic-chemistry.org

Table 2: Reagents for the Oxidation of Primary Alcohols to Carboxylic Acids

| Reagent/System | Conditions |

| Potassium Permanganate (KMnO₄) | Typically requires heating. |

| Chromic Acid (H₂CrO₄) | Often used in excess and with heating under reflux. libretexts.org |

| TEMPO/NaOCl followed by NaClO₂ | Mild, one-pot procedure compatible with sensitive functional groups. nih.gov |

| Cu-catalyst/O₂ followed by NaClO₂ | A two-step oxidation process. semanticscholar.org |

| Bismuth(III) oxide/t-BuOOH | Green chemistry approach under ambient conditions. organic-chemistry.org |

Reductive Pathways Involving the Hydroxyl Group

The hydroxyl group of this compound can be removed through reductive deoxygenation to yield 1,2,4,5-tetramethylbenzene (B166113) (durene). This transformation is a valuable synthetic tool. A variety of methods exist for the deoxygenation of alcohols. One approach involves the reduction of derived diphenyl phosphate (B84403) esters with lithium triethylborohydride. organic-chemistry.org Another method utilizes chlorodiphenylsilane as a hydride source in the presence of a catalytic amount of indium(III) chloride, which shows high chemoselectivity for benzylic alcohols. organic-chemistry.org Photocatalytic methods have also been developed for the dehydroformylation of benzyl alcohols to the corresponding arenes. uni-regensburg.de

Substitution Reactions on the Aromatic Ring and Benzylic Position

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methyl groups. These reactions would likely be directed to the remaining unsubstituted position on the ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

Substitution reactions can also occur at the benzylic position. The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution. youtube.com For example, reaction with hydrogen halides (HX) can convert the alcohol to the corresponding benzyl halide. youtube.com Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also commonly used to synthesize benzyl chlorides and bromides, respectively. youtube.com

Catalytic Reactions Utilizing the Hydroxyl Functional Group

The hydroxyl group of this compound can participate in various catalytic reactions. For instance, it can undergo etherification. A chemoselective method for the transformation of benzyl alcohols into their methyl or ethyl ethers has been established using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol. researchgate.net This procedure selectively converts benzylic hydroxyl groups in the presence of other types of hydroxyl groups. researchgate.net

Furthermore, the hydroxyl group plays a key role in platinum-catalyzed alcohol oxidation in aqueous media. The presence of adsorbed hydroxyl groups on the catalyst surface can promote catalytic activity by participating in the reaction pathways and lowering the activation barrier. rsc.org

Oxidative Esterification Processes and Related Catalysis

Oxidative esterification provides a direct route to convert alcohols into esters, often utilizing an oxidant and a catalyst. For benzylic alcohols like this compound, various catalytic systems have been developed to achieve this transformation efficiently.

Another approach employs a single-atomic cobalt compound, (NH₄)₃[CoMo₆O₁₈(OH)₆], as a heterogeneous catalyst. This system utilizes 30% hydrogen peroxide as a green oxidant to achieve the oxidative cross-esterification of various aromatic and aliphatic alcohols with methanol under mild conditions. rsc.org

Furthermore, metal-free conditions have been explored for oxidative esterification. The use of the basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) as both a catalyst and a solvent allows for the one-pot conversion of alcohols to their corresponding esters using molecular oxygen as the oxidant. This method has demonstrated high yields for the self-esterification of benzylic alcohols. acs.org

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Pd/C, Bi(NO₃)₃, Te | O₂ (Aerobic) | Heterogeneous, broad substrate scope, enhanced reaction rates. | rsc.org |

| (NH₄)₃[CoMo₆O₁₈(OH)₆] | H₂O₂ | Heterogeneous, single-atomic cobalt, green oxidant. | rsc.org |

| [EMIM]OAc (Ionic Liquid) | O₂ | Metal-free, catalyst and solvent, high yields for benzylic alcohols. | acs.org |

Dehydrogenative Coupling Reactions and Atom Economy

Dehydrogenative coupling reactions, particularly acceptorless dehydrogenative coupling (ADC), represent a highly atom-economical approach to forming C-C, C-N, and C-O bonds. These reactions typically involve the use of a transition metal catalyst to liberate hydrogen gas as the only byproduct. While specific studies on the dehydrogenative coupling of this compound are not detailed in the searched literature, the principles can be understood from studies on other substituted benzyl alcohols.

The concept of atom economy, which emphasizes maximizing the incorporation of all starting materials into the final product, is central to the appeal of dehydrogenative coupling. rsc.orgrsc.org Ruthenium, iridium, and manganese complexes are commonly employed as catalysts for these transformations. For example, ruthenium N-heterocyclic carbene complexes have been shown to catalyze the dehydrogenative coupling of primary alcohols to form esters. Similarly, iridium catalysts are effective for the conversion of primary alcohols to carboxylic acids through acceptorless dehydrogenation. acs.orgrsc.org

Aerobic Oxidation Catalysis in Organic Synthesis

Aerobic oxidation offers an environmentally benign method for the conversion of alcohols to carbonyl compounds, utilizing molecular oxygen as the terminal oxidant. A robust bifunctional catalyst for the metal-free aerobic oxidation of a wide range of primary and secondary alcohols is the ABNO@PMO-IL-Br material. This catalyst is created by anchoring 9-azabicyclo[3.3.1]nonane-3-one N-oxyl (keto-ABNO) within the mesopores of a periodic mesoporous organosilica that contains bridged imidazolium (B1220033) groups. tcichemicals.com

This heterogeneous catalyst has demonstrated high efficiency and selectivity in the oxidation of various alcohol substrates under an oxygen balloon at 50 °C. For instance, it effectively converts sulfur-containing substrates like 4-(methylthio)benzyl alcohol to 4-(methylthio)benzaldehyde (B43086) in high yield (98%), a transformation that can be challenging for some metal-based catalysts. tcichemicals.com The catalyst can be recycled multiple times with only a slight decrease in activity, highlighting its robustness. tcichemicals.com The broad substrate scope, including sterically hindered and deactivated alcohols, makes this a versatile system for organic synthesis. tcichemicals.com

Radical-Mediated Reaction Pathways

A novel radical condensation reaction has been developed for the coupling of benzylic alcohols with acetamides to produce 3-arylpropanamides, with water as the sole byproduct. nih.govresearchgate.netresearchgate.netresearchgate.net This transformation is promoted by potassium tert-butoxide, which is believed to act as both a base and a radical initiator. researchgate.netresearchgate.net The reaction accommodates a variety of substituted benzylic alcohols and N-substituted acetamides, affording the corresponding propanamides in good yields. researchgate.netresearchgate.net

For example, electron-donating groups on the benzyl alcohol, such as methyl and methoxy (B1213986) groups, are well-tolerated and can lead to high yields of the product. researchgate.net Specifically, 2,4,6-trimethylbenzyl alcohol has been shown to react with N,N-dimethyl acetamide (B32628) to give the corresponding 3-arylpropanamide in 75% yield. researchgate.net This indicates that this compound would also be a suitable substrate for this transformation.

| Benzyl Alcohol Substrate | Product Yield (%) | Reference |

|---|---|---|

| 3,4-Dimethylbenzyl alcohol | 83 | nih.govresearchgate.net |

| 2,4,6-Trimethylbenzyl alcohol | 75 | nih.govresearchgate.net |

| o-Methylbenzyl alcohol | 85 | nih.govresearchgate.net |

| p-Methoxybenzyl alcohol | 86 | researchgate.net |

The mechanism of the radical condensation between benzylic alcohols and acetamides is proposed to proceed through a key benzylic radical anion intermediate. nih.govresearchgate.netresearchgate.netresearchgate.net Experimental investigations, including trapping experiments and spectroscopic measurements, support a radical pathway. researchgate.netresearchgate.net

The proposed mechanism involves the following steps:

Formation of the benzylic radical anion from the benzylic alcohol.

Coupling of this radical anion with the enolate of the amide, which is formed by the deprotonation of the acetamide by potassium tert-butoxide. This coupling forms a new C-C bond.

Subsequent elimination to form the corresponding cinnamamide (B152044).

Reduction of the olefin in the cinnamamide to yield the final 3-arylpropanamide product. nih.govresearchgate.netresearchgate.netresearchgate.net

This radical anion pathway is a key feature of this transformation, distinguishing it from traditional C-C bond-forming reactions. researchgate.net

Carbocation Chemistry and Reactivity of Benzylic Cations

Carbocations are positively charged carbon species that are key reactive intermediates in many organic reactions. rsc.orgresearchgate.net The stability of a carbocation is crucial to its reactivity, with more substituted carbocations generally being more stable. Benzylic cations, such as the one that would be formed from this compound, are particularly stabilized by resonance, where the positive charge is delocalized over the adjacent aromatic ring. rsc.org The presence of electron-donating groups, such as the three methyl groups in the 2,4,5-trimethylbenzyl system, further enhances the stability of the carbocation.

The reactivity of benzylic cations involves their propensity to be attacked by nucleophiles. The formation of a benzylic cation from this compound could be initiated by protonation of the hydroxyl group followed by the loss of water, particularly under acidic conditions. This highly reactive intermediate would then readily react with any available nucleophiles in the reaction medium.

Studies on the photosensitized oxidation of ring-methoxylated benzyl alcohols have provided direct evidence for the involvement of both benzyl alcohol radical cations and benzylic cations as intermediates. The stability of these cationic species, influenced by the substitution pattern on the aromatic ring, dictates the distribution of products. By analogy, the 2,4,5-trimethylbenzyl cation is expected to be a relatively stable intermediate, influencing the pathways of reactions in which it is formed.

Theoretical and Experimental Investigations of Benzylic Cation Stability and Structure

The stability and structure of benzylic cations are fundamental concepts in organic chemistry, governed by the principles of resonance and electronic effects. The formation of a carbocation at the benzylic position is a key step in many chemical transformations of benzyl alcohol derivatives. The stability of this intermediate is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups enhance stability by delocalizing the positive charge, while electron-withdrawing groups have a destabilizing effect.

In the case of the 2,4,5-trimethylbenzyl cation, the three methyl groups are expected to stabilize the positive charge through a combination of inductive and hyperconjugative effects. The methyl groups at the ortho (position 2) and para (position 4) are particularly effective at delocalizing the positive charge into the benzene (B151609) ring via resonance. The methyl group at the meta (position 5) position contributes primarily through an inductive effect.

Quantitative evaluation of substituent effects on the stability of benzylic cations can be achieved through various experimental and theoretical methods.

Experimental Approaches:

Solvolysis Rate Studies: The rate of solvolysis of benzyl derivatives, such as benzyl chlorides or tosylates, is a common experimental method to probe the stability of the corresponding benzylic carbocation intermediate. Faster reaction rates are indicative of a more stable carbocation. By comparing the solvolysis rates of a series of substituted benzyl derivatives, a quantitative measure of the electronic effects of the substituents can be obtained. These studies often utilize the Hammett equation , which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). A large negative ρ value signifies a high sensitivity of the reaction rate to substituent effects and the development of significant positive charge in the transition state, characteristic of carbocation formation. For the solvolysis of ring-substituted benzyl chlorides, changes in the Hammett reaction constants can indicate shifts in the transition state structure and reaction mechanism. nih.gov

Theoretical Approaches:

Gas-Phase Basicity and Proton Affinity: The gas-phase basicity of a molecule is a measure of its ability to accept a proton, while the proton affinity is the negative of the enthalpy change for the protonation reaction. These values can be experimentally determined or calculated and provide insight into the intrinsic stability of the resulting conjugate acid, which in the case of a benzyl alcohol, would relate to the stability of the protonated species leading to the carbocation.

Applications of Spectroscopic Techniques for Structural Assignment

Spectroscopic analysis is fundamental to the characterization of this compound, with each technique offering unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in this compound by probing the magnetic properties of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific, experimentally verified high-resolution spectra for this compound are not widely published in public databases, the expected chemical shifts and splitting patterns can be reliably predicted based on its structure and established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment.

Aromatic Protons: Two singlets are expected for the two non-equivalent protons on the benzene ring. The proton at position C6 (adjacent to the CH₂OH group) would likely appear further downfield than the proton at C3 due to proximity to the electron-withdrawing hydroxymethyl group.

Methyl Protons: Three distinct singlets are predicted for the three methyl groups (at C2, C4, and C5), as they are in chemically non-equivalent positions.

Hydroxymethyl Protons: The methylene (B1212753) protons (-CH₂-) of the benzyl group would typically appear as a singlet, though it could become a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methyl groups (C2, C4, C5) and the hydroxymethyl group (C1) would have characteristic chemical shifts, differing from the two carbons bonded only to hydrogen (C3, C6).

Methyl Carbons: Three separate signals are anticipated for the three methyl carbons, reflecting their unique positions on the ring.

Methylene Carbon: A single peak corresponding to the benzylic methylene carbon (-CH₂OH) is expected, typically in the range of 60-70 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Ar-H (at C3, C6) | ~6.9 - 7.2 | Two Singlets |

| -CH₂-OH | ~4.5 | Singlet | |

| Ar-CH₃ (at C2, C4, C5) | ~2.1 - 2.3 | Three Singlets | |

| -OH | Variable | Broad Singlet | |

| Solvent: CDCl₃ | |||

| ¹³C NMR | Ar-C (quaternary) | ~130 - 140 | Four Signals |

| Ar-CH (at C3, C6) | ~125 - 135 | Two Signals | |

| -CH₂-OH | ~60 - 65 | One Signal | |

| Ar-CH₃ | ~18 - 22 | Three Signals |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to the structure. For this compound (molar mass 150.22 g/mol ), the electron ionization (EI) mass spectrum typically shows a distinct molecular ion peak. spectrabase.com

The fragmentation pattern is characteristic of benzyl alcohols. Key fragmentation pathways include:

Molecular Ion Peak: A peak at m/z = 150 corresponds to the intact molecular ion [C₁₀H₁₄O]⁺•. spectrabase.com

Loss of Water: Alcohols commonly undergo dehydration, leading to a fragment ion. The loss of an H₂O molecule (18 amu) from the molecular ion would result in a peak at m/z = 132 ([M-18]⁺•).

Formation of a Tropylium-like Ion: Benzylic compounds often rearrange. Loss of the hydroxyl group followed by rearrangement could lead to a stable trimethyltropylium or related cation.

Other Fragments: A peak observed at m/z = 104 suggests a more complex fragmentation, possibly involving the loss of water and subsequent loss of an ethyl group or rearrangement. spectrabase.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.), which act as a molecular fingerprint.

For this compound, the following characteristic absorption bands are expected:

O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in alcohols. libretexts.orgorgchemboulder.com

C-H Stretch (Aromatic): Weak to medium bands typically appearing just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (e.g., 2850–2980 cm⁻¹) corresponding to the methyl and methylene groups. libretexts.org

C=C Stretch (Aromatic): Two or three bands of variable intensity in the 1450–1600 cm⁻¹ region, which are characteristic of the benzene ring.

C-O Stretch: A strong band in the fingerprint region, typically between 1000–1260 cm⁻¹, corresponding to the stretching vibration of the primary alcohol C-O bond. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring in this compound makes it UV-active. The absorption is due to π → π* transitions within the aromatic ring. Compared to unsubstituted benzene, the alkyl and hydroxymethyl substituents (auxochromes) are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The spectrum would likely show a primary absorption band (E-band) below 220 nm and a secondary, less intense band (B-band) around 260-280 nm, characteristic of substituted aromatic systems. The use of this compound in UV irradiation processes further confirms its absorption properties in this region of the electromagnetic spectrum. biosynth.com

Spectroscopic Studies of Related Radical Species and Reaction Intermediates

The study of transient species, such as radicals formed from this compound, provides deeper insight into reaction mechanisms and molecular electronic structures.

The 2,4,5-trimethylbenzyl radical is a transient intermediate that can be generated from precursors like 1,2,4,5-tetramethylbenzene (durene) in a corona-excited supersonic expansion. The jet-cooled radical's structure and vibrational energy levels in its ground electronic state can be studied using vibronic emission spectroscopy.

Research has successfully recorded the vibronic emission spectrum of the 2,4,5-trimethylbenzyl radical, which arises from the D₁ → D₀ electronic transition. Most of the emission bands are observed in the 19000-21000 cm⁻¹ region. The most intense band, found at 20836 cm⁻¹ , is assigned as the origin band (0-0 transition) of the D₁(²A") → D₀(¹A") transition. Other observed bands correspond to transitions from the vibrationless D₁ state to various vibrational levels of the D₀ ground state, allowing for the determination of fundamental vibrational mode frequencies. These assignments are often aided by ab initio calculations and comparisons with the vibrational frequencies of the precursor molecule.

Table 2: Selected Vibronic Emission Bands and Assignments for the 2,4,5-Trimethylbenzyl Radical Data sourced from spectroscopic studies of the jet-cooled radical.

| Position (cm⁻¹) | Spacing from Origin (cm⁻¹) | Relative Intensity | Provisional Assignment |

|---|---|---|---|

| 20836 | 0 | Strong | Origin (0-0) |

| 20406 | 430 | Strong | 6b |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques

Time-resolved infrared spectroscopy (TRIR) and time-resolved electron paramagnetic resonance (TREPR) are powerful techniques for investigating the short-lived intermediates and intricate mechanistic pathways of photochemical reactions. While specific, in-depth TRIR and TREPR studies focused exclusively on 2,4,5-trimethylbenzyl alcohol are not extensively detailed in the public domain, the principles of these methods can be applied to understand its potential photochemical behavior based on studies of analogous benzyl-type radicals and related compounds.

The photochemical reactions of benzyl (B1604629) alcohols can proceed through various pathways, including the formation of radical species. biosynth.comuni-regensburg.de Upon ultraviolet (UV) irradiation, this compound is expected to undergo homolytic cleavage of the C-O bond or other photochemical processes, leading to the formation of transient species. It is thought that it may form radical anion radicals when irradiated with UV light. biosynth.com The study of the 2,4,5-trimethylbenzyl radical, a likely intermediate, has been carried out using techniques like corona excited supersonic expansion (CESE), which allows for the observation of its vibronic emission spectrum. idpublications.org

Application of TRIR in Studying Reaction Intermediates

Time-resolved infrared spectroscopy (TRIR) is adept at identifying transient species by monitoring changes in vibrational frequencies over time, typically on the pico- to millisecond timescale. In the context of this compound photochemistry, TRIR could be employed to observe the formation and decay of key intermediates. For instance, the generation of a 2,4,5-trimethylbenzyl radical would result in characteristic vibrational modes that differ from the parent alcohol.

A hypothetical TRIR experiment on this compound could yield data on the kinetics of intermediate formation and decay. While specific data is not available for this compound, a representative table illustrating the type of information that could be obtained is presented below.

Hypothetical TRIR Data for Photolysis of this compound

| Time (ps) | Transient Species | Key Vibrational Band (cm⁻¹) | Observations |

|---|---|---|---|

| 0 | This compound | 3350 (O-H stretch), 1050 (C-O stretch) | Ground state absorption |

| 10 | Excited State | Shifted aromatic C=C stretches | Initial excitation |

| 100 | 2,4,5-Trimethylbenzyl Radical | New bands corresponding to radical species | Formation of radical intermediate |

Mechanistic Insights from TREPR

Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is specifically designed to study the structure and dynamics of transient radical species. It provides information on the electron spin polarization and the environment of the unpaired electron, offering deep insights into reaction mechanisms. For the 2,4,5-trimethylbenzyl radical, TREPR could be used to confirm its formation, determine its electronic structure, and study its subsequent reactions, such as dimerization or reaction with solvents.

The study of the 2,4,5-trimethylbenzyl radical via vibronic emission spectra has identified the origin band of the D₁ → D₀ transition at 20836 cm⁻¹. idpublications.org This spectroscopic data provides a foundation for more advanced time-resolved studies. Further investigation using TREPR would complement these findings by providing direct evidence of the radical's involvement and its kinetic behavior.

Computational and Theoretical Investigations of 2,4,5 Trimethylbenzyl Alcohol and Its Derivatives

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental to predicting the intrinsic properties of molecules. By solving the Schrödinger equation or its density-based equivalents, these techniques can elucidate electronic structure, molecular geometries, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is adept at describing the electronic structure of molecules like 2,4,5-trimethylbenzyl alcohol. DFT calculations can be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

From the optimized geometry, a wealth of electronic properties can be calculated. For instance, in a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a derivative of the isomeric 2,4,6-trimethylbenzyl alcohol, DFT with the B3LYP/6–311++G(d,p) basis set was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govnih.gov

Furthermore, DFT calculations are instrumental in predicting vibrational modes. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (infrared and Raman) can be generated. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or torsional modes. While no specific vibrational analysis for this compound is readily available in the literature, this methodology is standard for characterizing such molecules. The theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrations.

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov For a derivative of 2,4,6-trimethylbenzyl alcohol, the MEP was mapped using the optimized geometry, providing insights into its intermolecular interaction capabilities and potential sites for chemical reactions. nih.govnih.gov

Table 1: Representative Data from DFT Calculations on a Trimethylbenzyl Derivative (Note: Data is for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a derivative of an isomer of the target compound, and is presented for illustrative purposes of the methodology.)

| Calculated Property | Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Mulliken Charge on N | -0.4177e | Highlights the nucleophilic character of the nitrogen atom. nih.gov |

Actual energy values for HOMO and LUMO were not specified in the source.

Computational chemistry provides the tools to map out the entire energy landscape of a chemical reaction, offering a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

For a molecule like this compound, computational methods can be used to investigate various reactions, such as its oxidation to 2,4,5-trimethylbenzaldehyde (B1202114) or its dehydration. Using techniques like DFT, researchers can propose a reaction pathway and then calculate the energy of each species along that path.

The transition state is a key structure in this analysis; it represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information is vital for predicting reaction rates and understanding how factors like catalysts or changes in substituents might influence the reaction's feasibility.

For example, studies on the oxidation of benzyl (B1604629) alcohol on gold-palladium clusters have utilized DFT to map out the reaction pathways, including the cleavage of O-H and C-H bonds, and to determine the associated energy barriers for each step. mdpi.com This level of detailed analysis, while not specifically performed on this compound, demonstrates the capability of computational methods to elucidate complex reaction mechanisms.

Molecular Modeling and Intermolecular Interaction Studies

Beyond the properties of an isolated molecule, computational methods are essential for studying how molecules interact with each other, particularly with biological macromolecules like proteins. These studies are fundamental to fields such as drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used to screen virtual libraries of compounds for their potential to bind to a specific biological target.

In a molecular docking simulation, the ligand, such as a derivative of this compound, is placed in the binding site of a protein. The algorithm then explores various possible conformations and orientations of the ligand, calculating a "docking score" for each pose. This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction.

For instance, molecular docking was performed for a derivative of 2,4,6-trimethylbenzyl alcohol against a protease of the SARS-CoV-2 virus. nih.govnih.gov The study aimed to evaluate the inhibitory potential of the compound by predicting its binding mode and affinity within the active site of the protein. nih.govnih.gov

Molecular docking not only predicts binding affinity but also provides a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

By analyzing the docked pose, researchers can identify the key amino acid residues in the protein's active site that are involved in binding the ligand. In the study of the 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the analysis of the docked complex revealed specific interactions that contribute to its binding. nih.gov The understanding of these interactions is crucial for explaining the specificity of a ligand for its target and for guiding the rational design of new molecules with improved binding affinity and selectivity.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions within a crystal structure, which complements the understanding of the types of interactions a molecule is prone to make in a biological binding context. nih.govnih.gov This analysis was used to quantify the contributions of different types of intermolecular contacts for the derivative of 2,4,6-trimethylbenzyl alcohol, revealing the significance of H-H and C-H interactions in its crystal packing. nih.gov

Table 2: Key Intermolecular Interactions in Ligand Binding

| Type of Interaction | Description |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |

Research Applications and Derived Materials Based on 2,4,5 Trimethylbenzyl Alcohol

Utilization in Fine Chemical Synthesis as a Key Building Block

As a functionalized aromatic compound, 2,4,5-trimethylbenzyl alcohol is a pivotal starting material in the synthesis of more complex molecules. Its utility stems from the reactivity of both the benzyl (B1604629) alcohol group and the potential for further substitution on the aromatic ring.

One of the most direct applications of this compound in fine chemical synthesis is its role as a precursor to the corresponding aromatic aldehyde (2,4,5-trimethylbenzaldehyde) and carboxylic acid (2,4,5-trimethylbenzoic acid). The oxidation of the benzyl alcohol group is a fundamental transformation in organic chemistry. This conversion is crucial as aromatic aldehydes and carboxylic acids are themselves important intermediates in the production of pharmaceuticals, fragrances, and other high-value chemicals.

The oxidation can be achieved through various methods, ranging from traditional chemical oxidants to more modern, environmentally friendly catalytic processes. For instance, the oxidation of substituted toluenes and benzyl alcohols to their corresponding benzaldehydes is a significant industrial process. Methods include the use of manganese dioxide in sulfuric acid or catalytic oxidation, which offers a greener alternative to stoichiometric amounts of hazardous oxidants like chromates.

Table 1: Selected Oxidation Methods for Benzyl Alcohols

| Oxidant/Catalyst | Product Type | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) in H₂SO₄ | Aldehyde | A common technical method for producing benzaldehydes from substituted toluenes. |

| o-Iodoxybenzoic acid (IBX) | Aldehyde & Acid | Solvent-free oxidation of the related 2,4,6-trimethylbenzyl alcohol yields a mixture of the aldehyde and carboxylic acid. |

| Chromyl chloride (CrO₂Cl₂) | Aldehyde | Known as the Etard process, this method converts substituted toluenes to aldehydes. |

| Lead Dioxide (PbO₂) | Aldehyde | Can be used to oxidize aromatic alcohols in an inert solvent. |

| Photocatalysis (e.g., TiO₂) | Aldehyde | Offers a selective and environmentally friendly route using light to drive the reaction. biosynth.com |

Beyond its direct oxidation products, this compound serves as a versatile intermediate in multi-step synthetic pathways designed to build complex molecular architectures. In organic synthesis, the strategic assembly of smaller building blocks is essential for creating novel compounds with specific functions, such as pharmaceuticals or materials with unique properties.

The utility of this compound in this context lies in its dual functionality. The hydroxyl group can be:

Protected: Temporarily converted to a less reactive group (e.g., an ether or ester) to allow chemical modifications to be made elsewhere on the molecule without interference.

Activated: Transformed into a better leaving group (e.g., a tosylate or halide), facilitating substitution reactions to introduce new functional groups.

Used as a directing group: The position of the alcohol and the existing methyl groups on the aromatic ring influences the regiochemistry of subsequent electrophilic aromatic substitution reactions, allowing for controlled synthesis of specifically substituted benzene (B151609) derivatives.

This flexibility enables chemists to incorporate the 2,4,5-trimethylphenyl moiety into larger, more intricate structures, making it a valuable component in the synthetic chemist's toolbox for creating novel and complex molecules.

Research into the Development of Advanced Materials and Polymer Precursors

The potential use of this compound as a monomer or precursor for advanced materials and polymers is an area of research interest. While not as extensively documented as its role in fine chemical synthesis, its structure suggests several possibilities. Benzyl alcohol and its derivatives can, in principle, be used to synthesize polyesters, polyethers, and phenolic resins. The three methyl groups on the aromatic ring can enhance the properties of resulting polymers, such as increasing hydrophobicity, improving thermal stability, and modifying solubility.

Research in polymer science often focuses on creating materials with tailored properties. For example, the enzymatic synthesis of aliphatic-aromatic polyesters is a growing field, utilizing bio-based aromatic components to create more sustainable polymers. While specific studies detailing the polymerization of this compound are not widely available, its structural motifs are relevant to the development of novel resins and polymers where control over aromatic substitution is key to performance.

Investigations in Enzymatic Synthesis and Biocatalysis for Peptide Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. This compound and similar structures are subjects of investigation in this field. Enzymes, particularly lipases, have been successfully used for the transesterification of benzyl alcohol and its derivatives.

For instance, the enzyme Candida antarctica lipase (B570770) B is effective in converting benzyl alcohols into their corresponding acetate (B1210297) esters using vinyl acetate as the acyl donor. This enzymatic approach avoids the harsh conditions and potential side reactions associated with traditional chemical synthesis. The resulting esters are valuable as flavor and fragrance compounds and as intermediates for further synthesis.

In the context of peptide chemistry, benzyl groups are often used as protecting groups for carboxylic acids, alcohols, or other functional groups during the complex process of peptide synthesis. The development of enzymatic methods to add or remove such protecting groups is of significant interest as it can lead to cleaner and more efficient synthetic routes for peptides and their derivatives.

Role as a Reference Standard in Analytical Chemistry Research

In analytical chemistry, the availability of high-purity reference standards is essential for the development, validation, and calibration of analytical methods. This compound serves this purpose in various analytical techniques, particularly in chromatography. It is commercially available as a high-quality reference material for use in pharmaceutical and chemical testing. biosynth.com

The physical and chemical properties of this compound, such as its retention time in gas chromatography (GC) and liquid chromatography (HPLC), are used to identify and quantify its presence in complex mixtures. For example, specific analytical data like the Kovats Retention Index are available for this compound, which aids in its identification in GC-MS analysis. The development of robust analytical methods for this compound and its isomers is crucial for quality control in its synthesis and for its detection in various research applications.

Exploration of Photocatalytic Applications

Photocatalysis, which utilizes light to drive chemical reactions in the presence of a catalyst, is a rapidly expanding field of research with applications in organic synthesis and environmental remediation. This compound has been explored in this context in two distinct roles: as a substrate for photocatalytic reactions and as a photocatalyst itself.

As a substrate, the selective oxidation of benzyl alcohols to their corresponding aldehydes is a widely studied photocatalytic transformation. biosynth.com This process is often carried out using semiconductor photocatalysts like titanium dioxide (TiO₂) under UV irradiation. It represents a green and highly selective method for aldehyde synthesis, operating under mild conditions with oxygen from the air as the ultimate oxidant.

More uniquely, this compound has also been reported to function as a photocatalyst. biosynth.com It has been described as an efficient and selective radical oxidation catalyst for converting toluene (B28343) to benzaldehyde (B42025). biosynth.com Furthermore, it can act as a sensitizer (B1316253) in reactions under UV irradiation, such as in the production of oxiranes. biosynth.com This dual role highlights the compound's interesting photophysical properties and its potential in developing new photocatalytic systems.

Table 2: Summary of Photocatalytic Studies Involving Benzyl Alcohols

| Catalyst System | Substrate | Primary Product | Key Finding |

|---|---|---|---|

| TiO₂ or Pt/TiO₂ | Benzyl Alcohol | Benzaldehyde | Selective oxidation to the aldehyde with high efficiency. biosynth.com |

| 9-Phenyl-10-methylacridinium | Benzyl Alcohol | Benzaldehyde | Solvent-free, selective oxidation under visible light. |

| Ag/Pd/m-BiVO₄ | Benzyl Alcohol Derivatives | Corresponding Aldehydes | Visible-light-driven selective oxidation of various substituted benzyl alcohols. |

| This compound | Toluene | Benzaldehyde | The compound itself can act as a photocatalyst for radical oxidation. biosynth.com |

An Exploration of the Biological Activities and Mechanistic Insights of this compound

The scientific community's interest in understanding the biological activities of various chemical compounds is ever-growing. This article focuses on this compound, exploring its potential biological activities and the underlying mechanistic insights. While direct research on this specific compound is limited, this exploration delves into potential interactions based on the activities of analogous structures and general principles of pharmacology and toxicology.

Comparative Studies and Analog Research on Trimethylbenzyl Alcohol Systems

Structural Analogues and Isomeric Derivatives

The arrangement of methyl groups on the benzene (B151609) ring in trimethylbenzyl alcohol isomers significantly impacts their chemical properties. Comparing 2,4,5-trimethylbenzyl alcohol with its structural analogues, such as 2,3,6- and 2,4,6-trimethylbenzyl alcohol, reveals the nuanced interplay of electronic and steric effects.

Comparative Reactivity and Stability of Trimethylbenzyl Alcohol Isomers (e.g., 2,3,6- and this compound)

The reactivity and stability of trimethylbenzyl alcohol isomers are largely dictated by the stability of the benzylic carbocation intermediate formed during reactions like SN1 solvolysis or acid-catalyzed dehydration. libretexts.orgopenstax.org The electron-donating nature of methyl groups plays a pivotal role in stabilizing this positively charged intermediate through inductive effects and hyperconjugation. echemi.comlibretexts.org

Generally, carbocation stability increases with the number of electron-donating alkyl groups attached to the aromatic ring. libretexts.orgmasterorganicchemistry.com For trimethylbenzyl alcohols, all isomers benefit from three such groups. However, the positions of these groups are critical. Substituents at the ortho and para positions have a more pronounced stabilizing effect on the benzylic carbocation than those at the meta position, due to their ability to directly delocalize the positive charge through resonance. echemi.comkiku.dk

This compound : Possesses methyl groups at positions that can effectively stabilize the carbocation (ortho and para to the benzylic carbon).

2,3,6-Trimethylbenzyl alcohol : This isomer would also exhibit significant stability, with methyl groups in two ortho positions and one meta position relative to the CH₂OH group.

2,4,6-Trimethylbenzyl alcohol (Mesityl Alcohol) : With methyl groups at both ortho positions and the para position, this isomer is expected to form a highly stabilized benzylic carbocation.

| Isomer | Methyl Group Positions | Expected Carbocation Stability | Key Influencing Factors |

|---|---|---|---|

| This compound | ortho, para, meta | High | Strong stabilization from ortho and para methyl groups. |

| 2,3,6-Trimethylbenzyl alcohol | ortho, meta, ortho | High | Strong stabilization from two ortho methyl groups; potential for steric hindrance. |

| 2,4,6-Trimethylbenzyl alcohol | ortho, para, ortho | Very High | Maximum stabilization from two ortho and one para methyl groups; significant steric hindrance. |

Analysis of Substituent Effects on Chemical Behavior and Reactivity

The three methyl groups on the aromatic ring of this compound are electron-donating substituents that significantly influence its chemical behavior. These effects can be categorized as electronic and steric.

Electronic Effects: The primary electronic influence of methyl groups is their positive inductive effect (+I), which pushes electron density towards the aromatic ring. This increased electron density has two main consequences:

Stabilization of Intermediates : As discussed, it stabilizes the formation of a benzylic carbocation, thereby accelerating reaction rates for mechanisms where this is the rate-determining step (e.g., SN1). openstax.orglibretexts.org

Activation of the Aromatic Ring : It makes the benzene ring more electron-rich and thus more susceptible to electrophilic aromatic substitution reactions.

Steric Effects: The methyl group at the 2-position (ortho) introduces steric hindrance around the benzylic alcohol functional group. This can affect the rate of reactions by physically blocking the approach of reagents to the reaction center. For instance, in reactions requiring nucleophilic attack at the benzylic carbon (SN2 mechanism), this steric bulk would slow the reaction rate compared to a less substituted analogue like benzyl (B1604629) alcohol. libretexts.org

In the context of hydrogenolysis, a common reaction for benzyl-type protecting groups, both electronic and steric effects are important. Studies on substituted benzyl ethers have shown that electron-donating groups can sometimes suppress the rate of hydrogenolysis. researchgate.net For example, the hydrogenolysis of the 2,4,6-trimethylbenzyl group was found to be significantly suppressed, an effect attributed to both electronic properties and steric hindrance from the ortho methyl groups. researchgate.net

Related Benzylic Systems in Mechanistic and Synthetic Investigations

To better understand the reactivity of this compound, it is often benchmarked against other well-studied benzylic systems. These comparisons help to elucidate general mechanistic principles and place its reactivity within a broader context.

Benchmarking against Mesityl Alcohol and Other Sterically Hindered Benzylic Alcohols

Mesityl alcohol (2,4,6-trimethylbenzyl alcohol) is a key benchmark compound due to its high degree of substitution and symmetry. nih.govcas.org The primary difference between this compound and mesityl alcohol is the presence of a second ortho-methyl group in the latter. This additional group significantly increases the steric hindrance around the benzylic hydroxyl group.

This increased steric bulk in mesityl alcohol can lead to different reaction outcomes. For example, in Friedel-Crafts benzylation reactions, the reactivity of the benzylating agent is influenced by steric hindrance. Studies have shown that increasing the size of arenes (from benzene to mesitylene) decreases the reaction rate, a steric effect attributed to the efficiency of adsorption on the catalyst surface. mdpi.com Solvolysis studies of 2,4,6-trialkylbenzyl chlorides have also highlighted the profound impact of bulky ortho substituents on reaction rates and activation parameters, interpreting the results in terms of steric acceleration and hindrance to solvation. cdnsciencepub.com The hydrogenolysis of the 2,4,6-trimethylbenzyl group is notably more difficult than for less substituted benzyl groups, making it a more robust protecting group under certain conditions. researchgate.net

Exploration of Shared Reaction Intermediates and General Mechanisms Across Benzylic Alcohols

A unifying feature in the reaction mechanisms of many benzylic alcohols, including this compound and its analogues, is the involvement of a benzylic carbocation intermediate. libretexts.org This intermediate is central to SN1 and E1 reactions. libretexts.orgchemistrysteps.com

SN1/E1 Reactions: In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (water). chemistrysteps.com Departure of the water molecule generates a planar, sp²-hybridized benzylic carbocation. chemistrysteps.com The stability of this carbocation is paramount to the reaction's feasibility and rate. The electron-donating methyl groups in trimethylbenzyl systems provide substantial stabilization, making these substrates well-suited for SN1/E1 pathways. libretexts.org The planar carbocation can then be attacked by a nucleophile from either face, which can lead to a racemic mixture if the benzylic carbon is a stereocenter. chemistrysteps.commasterorganicchemistry.com

Oxidation Reactions: The oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is another common transformation. These reactions can proceed through various mechanisms, some of which may involve radical intermediates rather than carbocations. For instance, some photochemical oxidations are proposed to proceed via hydrogen atom abstraction to form a benzyl radical. rsc.org However, even in these cases, the electronic properties of the substituents play a role in stabilizing the radical intermediate. Generally, benzylic alcohols are oxidized more rapidly than their aliphatic counterparts. rsc.org

By studying these shared intermediates and mechanisms across a range of substituted and sterically hindered benzylic alcohols, a predictive understanding of the reactivity of compounds like this compound can be developed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4,5-Trimethylbenzyl Alcohol in laboratory settings?

- Methodological Answer : A widely used method involves Grignard reagent reactions with formaldehyde. For example, 2,4,6-Trimethylbenzyl alcohol was synthesized via the reaction of bromomesitylene-derived Grignard reagent with gaseous formaldehyde . While direct synthesis of this compound is not explicitly documented, analogous approaches (e.g., using substituted bromoarenes) can be adapted, with careful optimization of reaction conditions (e.g., solvent, temperature) to account for steric effects.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values with literature data (e.g., 3,4,5-Trimethylbenzyl alcohol melts at 72–73°C ).

- NMR Spectroscopy : Use H NMR chemical shift patterns (e.g., aromatic proton splitting due to methyl groups) as seen in polymethylbenzyl derivatives .

- Chromatography : Employ HPLC or GC-MS for purity assessment, referencing protocols for similar compounds like 4-Hydroxybenzyl alcohol .

Q. What safety precautions are critical when handling sterically hindered benzyl alcohols like this compound?

- Methodological Answer : Store in tightly sealed containers in dry, ventilated environments. Avoid contact with oxidizing agents, and use inert atmospheres during synthesis to prevent decomposition. Safety protocols from analogous compounds (e.g., 4-(Trifluoromethyl)benzyl alcohol) recommend using PPE and monitoring for volatility .

Advanced Research Questions

Q. How do methyl substituent positions influence the reactivity of this compound in catalytic dehydrogenation?

- Methodological Answer : Steric hindrance from ortho-methyl groups significantly impacts reactivity. For instance, 2,4,6-Trimethylbenzyl alcohol showed no reactivity in ZnO-catalyzed dehydrogenation due to steric blocking of the active site . In contrast, 3,4,5-Trimethylbenzyl alcohol (with meta-methyl groups) may exhibit higher reactivity. For this compound, computational modeling (e.g., DFT) can predict steric and electronic effects, while experimental studies should compare reaction yields under varying temperatures and catalysts.

Q. What methodological strategies optimize Grignard-based synthesis of sterically hindered benzyl alcohols?

- Methodological Answer : Key considerations include:

- Solvent Choice : Use non-polar solvents (e.g., mesitylene) to stabilize intermediates.

- Temperature Control : Lower temperatures (e.g., 150°C) mitigate side reactions like dehalogenation, as seen in p-chlorobenzyl alcohol dehydrogenation .

- Reagent Purity : Ensure anhydrous conditions and high-purity Grignard reagents to avoid competing pathways.

Q. How can researchers resolve contradictions in reactivity data between this compound and its isomers?

- Methodological Answer : Design comparative studies using:

- Kinetic Analysis : Measure reaction rates under identical conditions for isomers (e.g., 2,4,5- vs. 3,4,5-Trimethylbenzyl alcohol).

- Spectroscopic Probes : Use C NMR to assess electronic effects of methyl groups on the aromatic ring.

- Computational Tools : Perform molecular docking studies to evaluate steric accessibility in catalytic systems .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer : Combine:

- Solid-Phase Extraction (SPE) : Use HLB cartridges for preconcentration, as validated for phenolic compounds in wastewater .

- High-Resolution Mass Spectrometry (HRMS) : Identify impurities via exact mass matching.

- Isotope Dilution : Spike samples with deuterated internal standards (e.g., triclosan-d3) to improve quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.